Ammonium perfluorooctanoate

Catalog No.
S607772
CAS No.
3825-26-1
M.F
C8H4F15NO2
M. Wt
431.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium perfluorooctanoate

CAS Number

3825-26-1

Product Name

Ammonium perfluorooctanoate

IUPAC Name

azane;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid

Molecular Formula

C8H4F15NO2

Molecular Weight

431.10 g/mol

InChI

InChI=1S/C8HF15O2.H3N/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25);1H3

InChI Key

YOALFLHFSFEMLP-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+]

Synonyms

ammonium perfluorooctanoate, APFO, pentadecafluorooctanoic acid, perfluorinated octanoic acid, perfluorooctanoate, perfluorooctanoic acid, perfluorooctanoic acid, anhydride, perfluorooctanoic acid, cesium salt, perfluorooctanoic acid, chromium (3+) salt, perfluorooctanoic acid, cobalt (2+) salt, perfluorooctanoic acid, lithium salt, perfluorooctanoic acid, monoammonium salt, perfluorooctanoic acid, monopotassium salt, perfluorooctanoic acid, monosilver (1+) salt, perfluorooctanoic acid, monosodium salt, perfluorooctanoyl chloride, PFOA cpd, sodium perfluorooctanoate

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N

The exact mass of the compound Ammonium perfluorooctanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Direct substitution of Ammonium Perfluorooctanoate (APFO) with its parent acid (PFOA) or with alkali metal salts like sodium perfluorooctanoate is often unfeasible in established processes. The ammonium counter-ion is not a passive component; it dictates critical physicochemical properties that directly impact handling, formulation, processability, and performance. Key differentiators include a more than tenfold increase in aqueous solubility compared to the acid form, a significantly different thermal decomposition profile essential for post-polymerization processing, and superior surfactant efficacy in simple aqueous systems. These factors make APFO a distinct material choice where process parameters are specifically tuned to its properties.

Defined, Lower-Temperature Thermal Decomposition for Clean Process Integration

Ammonium perfluorooctanoate is engineered for controlled thermal removal. It undergoes clean, first-order decomposition in a temperature range of 196–234 °C, breaking down into volatile products. At typical fluoropolymer sintering temperatures of 350 °C, its extrapolated half-life is less than 0.2 seconds, ensuring rapid and complete removal from the final product. This contrasts sharply with more thermally stable alkali metal salts; for example, sodium perfluorooctanoate requires a significantly higher temperature of 298°C to achieve just 20% decomposition.

Evidence DimensionThermal Decomposition Behavior
Target Compound DataBegins clean decomposition at 196 °C; half-life <0.2s at 350 °C
Comparator Or BaselineSodium Perfluorooctanoate: 20% decomposition at 298 °C
Quantified DifferenceInitiates decomposition at a significantly lower temperature, allowing for more efficient burnout during processing.
ConditionsDecomposition studied via gas-phase NMR; comparator data from TGA.

This predictable, lower-temperature decomposition is critical for PTFE production, ensuring the surfactant is cleanly removed during sintering without requiring the higher temperatures needed for more stable alkali metal salts.

Superior Aqueous Solubility (>10x) for Simplified Handling and Formulation

The choice of the ammonium salt provides a significant handling and formulation advantage over the parent acid. In deionized water, Ammonium Perfluorooctanoate exhibits an aqueous solubility of approximately 47,359 mg/L. In contrast, Perfluorooctanoic acid (PFOA) is far less soluble under the same conditions, with a measured solubility of only 4,518 mg/L. This represents a greater than 10-fold increase in solubility for the ammonium salt.

Evidence DimensionAqueous Solubility in Deionized Water
Target Compound Data~47,359 mg/L
Comparator Or BaselinePerfluorooctanoic Acid (PFOA): ~4,518 mg/L
Quantified Difference>10.4x higher solubility
ConditionsAqueous solubility determined by mass balance approach at room temperature.

This significant solubility advantage simplifies stock solution preparation and formulation, eliminating the need for pH adjustments or co-solvents that might be required to effectively dissolve the less soluble PFOA acid form.

Effective Micelle Formation in Aqueous Media Where the Free Acid (PFOA) Fails

Effective surfactant performance relies on the ability to form micelles. Ammonium Perfluorooctanoate readily forms micelles in deionized water, exhibiting a critical micelle concentration (CMC) of approximately 12,695 mg/L. The parent acid, PFOA, is unable to function as an effective surfactant under these conditions. Its aqueous solubility limit of ~4,518 mg/L is reached before the concentration required for micelle formation can be achieved, meaning no CMC value is obtained for PFOA in deionized water.

Evidence DimensionCritical Micelle Concentration (CMC) in Deionized Water
Target Compound Data~12,695 mg/L
Comparator Or BaselinePerfluorooctanoic Acid (PFOA): No CMC observed; solubility limit reached before micellization.
Quantified DifferenceAPFO is an effective surfactant in DI water while PFOA is not.
ConditionsSurface tension measurements in deionized water at room temperature.

This demonstrates that APFO is a functional surfactant in simple aqueous systems where PFOA is not, making it the required choice for processes relying on micellar emulsification without added electrolytes or pH control.

Processing Aid for Sintered Fluoropolymers (e.g., PTFE)

Due to its well-defined and relatively low thermal decomposition temperature, APFO is the indicated choice for emulsion polymerization processes where the surfactant must be cleanly and completely removed from the final product during a subsequent high-temperature heat treatment or sintering step.

Formulation of High-Concentration Aqueous Fluoropolymer Dispersions

The compound's high aqueous solubility and demonstrated ability to form micelles make it highly suitable for creating stable, high-concentration aqueous dispersions of fluoropolymers without requiring the pH modification or additives that would be necessary if using the PFOA free acid.

Emulsion Polymerization Initiator and Stabilizer

As a primary processing aid, APFO provides the necessary emulsification to control polymer particle size and maintain dispersion stability during the polymerization of fluorinated monomers like tetrafluoroethylene (TFE), a critical function that cannot be effectively fulfilled by the less soluble PFOA free acid in simple aqueous media.

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

2

Exact Mass

431.0002508 g/mol

Monoisotopic Mass

431.0002508 g/mol

Heavy Atom Count

26

UNII

E904OF18PS

Related CAS

335-67-1 (Parent)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H360D: May damage the unborn child [Danger Reproductive toxicity];
H362: May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

3825-26-1

Wikipedia

Ammonium perfluorooctanoate

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, ammonium salt (1:1): ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Last modified: 08-15-2023

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